Raluridin

Übersicht

Beschreibung

Raluridine is a synthetic nucleoside analog that has been investigated for its potential use in the treatment of HIV infections.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on cellular processes and its potential as a research tool in molecular biology.

Medicine: Explored as a potential antiviral agent for the treatment of HIV infections. .

Industry: Potential applications in the pharmaceutical industry for the development of new antiviral drugs.

Wirkmechanismus

Target of Action

Raluridine is a small molecule drug that has been used in trials studying the treatment of HIV Infections . The primary target of Raluridine is Reverse Transcriptase (RT) . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a process known as reverse transcription. It is crucial in the life cycle of retroviruses such as HIV.

Mode of Action

Raluridine acts as a Reverse Transcriptase inhibitor . By inhibiting this enzyme, Raluridine prevents the conversion of viral RNA into DNA, a necessary step for the virus to replicate within the host cell. This action disrupts the viral replication process, helping to control the spread of the virus within the body.

Result of Action

The molecular and cellular effects of Raluridine’s action are primarily related to its inhibition of the Reverse Transcriptase enzyme. By preventing the conversion of viral RNA into DNA, Raluridine disrupts the replication of the virus, which can help to control the spread of the virus within the body .

Biochemische Analyse

Biochemical Properties

Raluridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms of Raluridine rely on inhibition of DNA synthesis and induction of apoptosis .

Cellular Effects

The specific cellular effects of Raluridine are not fully annotated yet . It has been used in trials studying the treatment of HIV Infections , suggesting that it may have an impact on viral replication or immune response.

Molecular Mechanism

As a purine nucleoside analog, it is likely that Raluridine interferes with DNA synthesis, potentially by incorporating into the growing DNA chain during replication and causing premature termination .

Dosage Effects in Animal Models

There is currently no available data on the effects of Raluridine at different dosages in animal models . Such studies would be essential to understand the therapeutic window of Raluridine and to identify any potential toxic or adverse effects at high doses.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Raluridin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Modifikation einer Pyrimidinbase und die anschließende Anbindung eines Ribosezuckers umfasst. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Halogenierung: Einführung von Halogenatomen in die Pyrimidinbase.

Glykosylierung: Anbindung des Ribosezuckers an die halogenierte Pyrimidinbase.

Entschützung: Entfernung von Schutzgruppen, um die endgültige Verbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs, um die Verbindung in großen Mengen herzustellen. Dies erfordert typischerweise die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Kristallisation oder Chromatographie umfassen, um das Endprodukt zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung der Verbindung in ihre oxidierte Form.

Reduktion: Reduktion der Verbindung in ihre reduzierte Form.

Substitution: Ersatz von funktionellen Gruppen innerhalb des Moleküls

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wie z. B. Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie z. B. Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie z. B. Halogenierungsmittel oder Nucleophile

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung von Nukleosidanaloga und deren chemischen Eigenschaften verwendet.

Biologie: Auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Forschungsinstrument in der Molekularbiologie untersucht.

Medizin: Als potenzieller antiviraler Wirkstoff zur Behandlung von HIV-Infektionen untersucht. .

Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie für die Entwicklung neuer antiviraler Medikamente.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die RNA-abhängige DNA-Polymerase hemmt, ein Enzym, das für die Replikation von HIV unerlässlich ist. Durch die Einarbeitung in die virale DNA beendet this compound die Elongation der DNA-Kette und verhindert so die Replikation des Virus. Dieser Mechanismus beinhaltet die Bindung von this compound an die aktive Stelle des Enzyms, blockiert dessen Aktivität und stört den viralen Replikationsprozess .

Analyse Chemischer Reaktionen

Types of Reactions

Raluridine undergoes various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized form.

Reduction: Reduction of the compound to its reduced form.

Substitution: Replacement of functional groups within the molecule

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Raluridin ähnelt anderen Nukleosidanaloga, wie z. B.:

Zidovudin (AZT): Ein weiteres Nukleosidanalogon, das bei der Behandlung von HIV eingesetzt wird.

Didanosin (ddI): Ein Nukleosidanalogon, das die HIV-Replikation hemmt.

Stavudin (d4T): Ein Nukleosidanalogon mit antiviralen Eigenschaften

Einzigartigkeit

This compound ist in seiner spezifischen chemischen Struktur und seinem Wirkmechanismus einzigartig. Im Gegensatz zu einigen anderen Nukleosidanaloga hat this compound eine eindeutige Pyrimidinbase und einen Ribosezucker, dem an den Positionen 2 und 3 Hydroxylgruppen fehlen. Diese strukturelle Einzigartigkeit trägt zu seiner spezifischen Bindungsaffinität und Hemmwirkung gegenüber der RNA-abhängigen DNA-Polymerase bei .

Eigenschaften

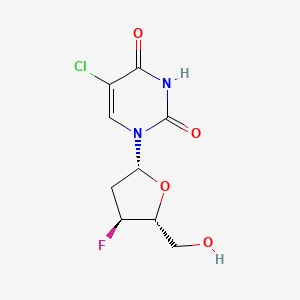

IUPAC Name |

5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDSZYIGHLONN-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152541 | |

| Record name | Raluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119644-22-3 | |

| Record name | 935U83 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119644-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raluridine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119644223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65NWY2K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.